1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride

HDAC6 inhibitor Zinc-binding group Isoform selectivity

Features a critical CHF₂ substituent for mechanism-based irreversible HDAC6 inhibition—absent in non-fluorinated analogs. Cyclobutylamine spacer provides conformational rigidity for defined amide coupling. HCl salt (LogP -0.456) guarantees consistent DMF/DMSO solubility, eliminating failed couplings from insoluble free base. Ideal for HDAC6 lead optimization, scaffold-hopping from 1,3,4-oxadiazole series, and PROTAC conjugation. ≥95% purity.

Molecular Formula C7H10ClF2N3O
Molecular Weight 225.62 g/mol
CAS No. 1423029-04-2
Cat. No. B1429984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride
CAS1423029-04-2
Molecular FormulaC7H10ClF2N3O
Molecular Weight225.62 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=NOC(=N2)C(F)F)N.Cl
InChIInChI=1S/C7H9F2N3O.ClH/c8-4(9)5-11-6(12-13-5)7(10)2-1-3-7;/h4H,1-3,10H2;1H
InChIKeyQXPLCQINRQVZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine HCl (CAS 1423029-04-2): Procurement-Ready Chemical Profile for Drug Discovery


1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride (CAS 1423029-04-2) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a CHF₂ group and a cyclobutylamine moiety, supplied as the hydrochloride salt for enhanced handling and solubility [1]. This compound serves as a versatile intermediate for medicinal chemistry programs, particularly those targeting histone deacetylase 6 (HDAC6) and other enzyme classes where the difluoromethyl-1,2,4-oxadiazole motif confers favorable zinc-binding and selectivity profiles [2].

Why Generic 1,2,4-Oxadiazole Building Blocks Cannot Replace 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine HCl (CAS 1423029-04-2)


Casual substitution with other oxadiazole regioisomers or building blocks introduces uncontrolled variability in zinc-binding geometry, selectivity, and physicochemical properties. The 1,2,4-oxadiazole ring itself behaves as a distinct zinc-binding group (ZBG) compared to the 1,3,4-oxadiazole isomer, leading to divergent HDAC isoform selectivity profiles [1]. Furthermore, the difluoromethyl substituent at the 5-position of the oxadiazole is critical for mechanism-based, essentially irreversible inhibition of HDAC6—a property absent in non-fluorinated or monofluorinated analogs [2]. The cyclobutylamine spacer provides conformational rigidity that influences the spatial orientation of the primary amine, a key handle for downstream amide coupling or sulfonamide formation in lead optimization. The hydrochloride salt form (CAS 1423029-04-2) ensures consistent aqueous solubility and weighing accuracy compared to the free base (CAS 1423117-23-0), reducing experimental variability in parallel synthesis and assay preparation .

Quantitative Differentiation Evidence: 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine HCl vs. Closest Analogs


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Zinc-Binding Group: Impact on HDAC6 Isoform Selectivity

Patent landscape analysis covering 2016–2019 classified HDAC6 inhibitor scaffolds by their zinc-binding group (ZBG). 1,2,4-Oxadiazole and 1,3,4-oxadiazole constitute two structurally distinct ZBG classes, with the 1,2,4-isomer conferring different cap group tolerance and HDAC isoform selectivity profiles compared to the widely studied 1,3,4-oxadiazole series [1]. While 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) inhibitors achieve HDAC6 IC₅₀ values as low as 7.7 nM with >10⁴-fold selectivity over other HDAC subtypes , the 1,2,4-oxadiazole regioisomer—exemplified by the title compound—offers a geometrically distinct zinc-chelating vector that can be exploited for scaffolds where the 1,3,4-oxadiazole orientation fails to achieve adequate potency or selectivity [1].

HDAC6 inhibitor Zinc-binding group Isoform selectivity Epigenetics

Hydrochloride Salt (CAS 1423029-04-2) vs. Free Base (CAS 1423117-23-0): Solubility and Handling Advantages

The hydrochloride salt (CAS 1423029-04-2, MW 225.62) is supplied at ≥95% purity with a measured LogP of -0.456 [1], indicating favorable aqueous solubility for direct use in biochemical assays and parallel synthesis. The free base form (CAS 1423117-23-0, MW 189.16) is also commercially available at 95% purity but lacks the protonated amine necessary for consistent dissolution in aqueous buffers or polar organic solvents typically used in amide coupling reactions. Salt formation increases molecular weight by approximately 19% (from 189.16 to 225.62 g/mol), providing improved weighing accuracy for sub-milligram quantities in library synthesis.

Salt selection Aqueous solubility Weighing accuracy Parallel synthesis

Difluoromethyl Substituent: Mechanism-Based Irreversible HDAC6 Inhibition vs. Non-Fluorinated Analogs

The difluoromethyl (CHF₂) substituent at the oxadiazole 5-position is essential for mechanism-based, essentially irreversible inhibition of HDAC6. Studies on the 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) series demonstrated that these compounds act as slow-binding substrate analogs, inhibiting HDAC6 via a two-step mechanism with unprecedented isotype selectivity [1]. Replacement of the CHF₂ group with CH₃ or H abolishes this mechanism-based inactivation, reducing the compounds to simple reversible competitors with substantially lower potency and residence time [1]. The title compound contains this critical CHF₂ group on the 1,2,4-oxadiazole scaffold, positioning it as a precursor for developing irreversible or pseudo-irreversible HDAC6 inhibitors with the 1,2,4-oxadiazole ZBG.

Difluoromethyl group Mechanism-based inhibition HDAC6 Slow-binding kinetics

Cyclobutylamine Spacer: Conformational Rigidity vs. Flexible Alkylamine Linkers in HDAC6 Inhibitor Design

The cyclobutane ring provides a conformationally constrained spacer between the primary amine handle and the oxadiazole core. In HDAC6 inhibitor pharmacophore models, the linker geometry between the ZBG and the cap group critically influences isoform selectivity [1]. Patent analysis confirms that cyclobutyl-containing linkers appear in multiple HDAC6 inhibitor patents (e.g., WO2017065473A1, assigned to Chong Kun Dang Pharmaceutical Corp.), where the restricted rotational freedom of the cyclobutane ring orients the amine coupling vector at a defined angle (~90° dihedral) distinct from flexible ethylene or propylene linkers [2]. This pre-organization can reduce the entropic penalty upon target binding and improve ligand efficiency compared to freely rotating alkylamine analogs.

Cyclobutyl scaffold Conformational restriction Linker design HDAC6 pharmacophore

Building Block Purity and Batch Consistency: Enamine EN300-119883 (HCl Salt) Supply Chain Reliability

The hydrochloride salt (Enamine catalog EN300-119883) is supplied at ≥95% purity with Chembase-verified LogP of -0.456 [1]. The free base (CAS 1423117-23-0) is available from multiple vendors at 95% purity (AKSci 7844DV, MolCore, Fluorochem) . However, the HCl salt form's documented LogP provides an additional quality control parameter absent from free base vendor specifications, enabling researchers to verify identity and purity through both HPLC and calculated/measured LogP cross-referencing. For building blocks destined for library synthesis, consistent purity across batches minimizes the risk of failed reactions due to impurity-derived side products, reducing the need for re-synthesis and accelerating lead optimization timelines [1].

Building block quality Batch-to-batch consistency Parallel synthesis Medicinal chemistry supply

Optimal Application Scenarios for 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine HCl (CAS 1423029-04-2)


HDAC6-Selective Inhibitor Lead Optimization Using 1,2,4-Oxadiazole Zinc-Binding Group

Medicinal chemistry teams pursuing selective HDAC6 inhibitors can use this building block as the zinc-binding core, coupling the primary amine with diverse cap groups (aryl amides, sulfonamides, ureas) via standard amide bond formation. The 1,2,4-oxadiazole ZBG provides a geometrically distinct alternative to the 1,3,4-oxadiazole DFMO series, enabling exploration of novel IP space around HDAC6-selective chemotypes [1]. The CHF₂ group confers potential for mechanism-based irreversible inhibition, a property validated in the 1,3,4-oxadiazole series [2] and rationally transferable to the 1,2,4-isomer.

Parallel Library Synthesis Requiring High-Purity, Soluble Amine Building Blocks

The hydrochloride salt form (LogP = -0.456) ensures reliable dissolution in DMF, DMSO, and aqueous buffers, making it suitable for automated parallel synthesis workflows [1]. The ≥95% purity specification and documented LogP reduce the risk of failed amide couplings due to insoluble free base or impurity interference, directly improving library production success rates [1].

Scaffold-Hopping from 1,3,4-Oxadiazole to 1,2,4-Oxadiazole HDAC Inhibitors for IP Diversification

For organizations with existing 1,3,4-oxadiazole HDAC6 inhibitor programs, this building block enables rapid scaffold-hopping to the 1,2,4-oxadiazole series. Patent literature confirms that both oxadiazole regioisomers are recognized as distinct ZBG classes with different selectivity profiles [1], allowing teams to generate novel composition-of-matter IP while maintaining the mechanistic advantages of CHF₂-dependent irreversible inhibition [2].

Targeted Protein Degradation (PROTAC) Linker Attachment via Primary Amine Handle

The cyclobutylamine primary amine provides a well-defined attachment point for PROTAC linker conjugation. The conformational rigidity of the cyclobutane spacer helps maintain a discrete exit vector for the linker, which can influence ternary complex formation and degradation efficiency. The HCl salt's favorable solubility facilitates PROTAC synthesis under standard peptide coupling conditions [1].

Quote Request

Request a Quote for 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.